Relative Retention Time (RRT) of Azelastine Impurity B vs. Other Impurities and API
In a validated stability-indicating HPLC method for azelastine hydrochloride nasal spray, Azelastine Impurity B exhibits a Relative Retention Time (RRT) of approximately 0.287 with respect to the azelastine API peak [1]. This chromatographic behavior is distinct from other process-related impurities, such as Azelastine Impurity C (RRT ~1.190) and Azelastine Impurity E (RRT ~2.521) [1].
| Evidence Dimension | Relative Retention Time (RRT) against Azelastine API |
|---|---|
| Target Compound Data | Approximately 0.287 |
| Comparator Or Baseline | Azelastine Impurity C (RRT ~1.190); Azelastine Impurity E (RRT ~2.521); Azelastine API (RRT 1.0) |
| Quantified Difference | Impurity B elutes ~4.1x faster than Impurity C and ~8.8x faster than Impurity E relative to the API. |
| Conditions | HPLC with UV/PDA detection in azelastine hydrochloride and fluticasone propionate nasal spray product |
Why This Matters
This quantifiable RRT difference is critical for method development, allowing analysts to set unique peak identification windows and ensure accurate quantification of Impurity B without interference from other related substances.
- [1] Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Table: Relative Retention Times (RRT) for Azelastine Impurities. View Source
